Ethyl orange

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

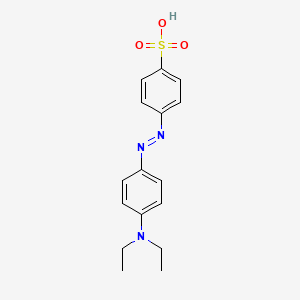

Structure

3D Structure

Propriétés

Numéro CAS |

1514962-56-1 |

|---|---|

Formule moléculaire |

C16H19N3O3S |

Poids moléculaire |

333.4 g/mol |

Nom IUPAC |

4-[[4-(diethylamino)phenyl]diazenyl]benzenesulfonic acid |

InChI |

InChI=1S/C16H19N3O3S/c1-3-19(4-2)15-9-5-13(6-10-15)17-18-14-7-11-16(12-8-14)23(20,21)22/h5-12H,3-4H2,1-2H3,(H,20,21,22) |

Clé InChI |

OORQUAGUOJMPCS-UHFFFAOYSA-N |

SMILES canonique |

CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)O |

Origine du produit |

United States |

Foundational & Exploratory

ethyl orange chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of ethyl orange, a versatile azo dye widely used as a pH indicator in various scientific and industrial fields.

Chemical Structure and Properties

This compound, systematically known as sodium 4-[[4-(diethylamino)phenyl]diazenyl]benzenesulfonate, is an organic azo compound.[1][2] Its structure features a central azo (-N=N-) bridge connecting a diethylaminophenyl group and a benzenesulfonic acid group. This conjugated system is responsible for its characteristic color and its utility as a pH indicator.

Physicochemical Properties

The key physicochemical properties of this compound sodium salt are summarized in the table below, providing a ready reference for laboratory and research applications.

| Property | Value | References |

| IUPAC Name | sodium;4-[[4-(diethylamino)phenyl]diazenyl]benzenesulfonate | [3] |

| Synonyms | 4-(4-Diethylaminophenylazo)benzenesulfonic acid sodium salt | [4][5] |

| CAS Number | 62758-12-7 | [4] |

| Molecular Formula | C₁₆H₁₈N₃NaO₃S | [2][4] |

| Molecular Weight | 355.39 g/mol | [2][4] |

| Appearance | Orange powder | [4] |

| Melting Point | >300°C | [6] |

| Boiling Point | Decomposes | [7] |

| Solubility | Very soluble in water; very slightly soluble in ethanol. | [6] |

| λmax | 474 nm | [5] |

pH Indicator Properties

This compound is a widely used acid-base indicator due to its distinct color change over a specific pH range.[8] The underlying principle of its function as a pH indicator is based on the change in its chemical structure with varying hydrogen ion concentrations.[9] In acidic solutions, the molecule is protonated, leading to a shift in its electron distribution and, consequently, its light absorption properties.

| Property | Value | References |

| pKa | 4.34 (at 25°C) | [6] |

| pH Transition Range | 3.0 – 4.8 | [1][5] |

| Color in Acidic Solution | Red | [1][10] |

| Color in Basic Solution | Yellow/Orange | [1][10] |

Molecular Structure and pH-Dependent Equilibrium

The change in color of this compound is a direct consequence of a structural transformation between its benzenoid and quinonoid forms, which are in equilibrium. This equilibrium is sensitive to the pH of the solution.

In acidic conditions, the quinonoid structure predominates, which absorbs light in the blue-green region of the spectrum, appearing red to the observer. Conversely, in basic conditions, the benzenoid form is favored, which absorbs light at a shorter wavelength, appearing yellow-orange.

Experimental Protocols

Preparation of this compound Indicator Solution

A typical indicator solution is prepared by dissolving a small amount of this compound powder in deionized water.

-

Materials : this compound sodium salt powder, deionized water, volumetric flask, weighing balance.

-

Procedure :

-

Weigh approximately 0.1 g of this compound sodium salt.

-

Dissolve the powder in 100 mL of deionized water in a volumetric flask.

-

Mix thoroughly until the solid is completely dissolved. The resulting solution should be a clear orange color.

-

Acid-Base Titration Using this compound

This compound is particularly suitable for titrations involving a strong acid and a weak base.[7]

-

Materials : Burette, pipette, conical flask, analyte (e.g., weak base), titrant (e.g., strong acid), this compound indicator solution.

-

Procedure :

-

Rinse the burette with the titrant and the pipette with the analyte solution.

-

Pipette a known volume of the analyte into the conical flask.

-

Add 2-3 drops of the this compound indicator solution to the conical flask. The solution should turn yellow-orange.

-

Fill the burette with the titrant and record the initial volume.

-

Slowly add the titrant to the analyte, swirling the flask continuously.

-

The endpoint is reached when the solution undergoes a sharp color change from yellow-orange to red.

-

Record the final volume of the titrant and calculate the concentration of the analyte.

-

Experimental Workflow

The logical flow of a typical acid-base titration experiment utilizing this compound as an indicator is depicted below.

Applications

This compound is a versatile chemical with applications extending beyond its role as a pH indicator.

-

Analytical Chemistry : Its primary use is as an indicator in acid-base titrations, particularly for strong acid-weak base and strong acid-strong base titrations.[4][8]

-

Textile Industry : It is employed as a dye for textiles, imparting a vibrant orange color.[4]

-

Biological Research : In some instances, it can be used as a staining agent in microscopy to help visualize cellular components.[4]

-

Other Industrial Applications : this compound finds use in the manufacturing of inks and in the printing industry.[10] It has also been utilized in environmental monitoring for the detection of certain pollutants.[4]

Safety and Handling

This compound should be handled with appropriate laboratory safety precautions. It is advisable to wear personal protective equipment, including gloves and safety glasses. Store the compound in a cool, dry place at room temperature.[4][5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. This compound sodium salt, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. chemimpex.com [chemimpex.com]

- 5. 乙基橙 钠盐 indicator grade, Dye content 90 % | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound CAS#: 62758-12-7 [m.chemicalbook.com]

- 7. Mthis compound - Wikipedia [en.wikipedia.org]

- 8. Acid-Base indicators : Mechanism and selection of indicator [chemicalnote.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. gspchem.com [gspchem.com]

Technical Guide to the Synthesis of Ethyl Orange from Aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive pathway for the synthesis of the azo dye Ethyl Orange, starting from the basic precursor, aniline (B41778). The synthesis is a multi-step process involving the preparation of an intermediate, N,N-diethylaniline, followed by a classic two-stage diazotization and azo coupling reaction. This document outlines the chemical principles, detailed experimental protocols adapted from analogous procedures, and the necessary data for replication in a laboratory setting.

Overview of Synthesis Pathway

The synthesis of this compound from aniline can be logically divided into two major stages:

-

Stage 1: Synthesis of N,N-diethylaniline. Aniline is first converted to the N,N-diethyl derivative. This intermediate will serve as the coupling component in the final stage of the dye synthesis.

-

Stage 2: Synthesis of this compound. This stage involves the diazotization of sulfanilic acid (4-aminobenzenesulfonic acid) to form a stable diazonium salt. This salt is then reacted with the previously synthesized N,N-diethylaniline in an azo coupling reaction to yield the final product, this compound. While the request specified aniline as the starting material, for the diazotization step, sulfanilic acid is the practical and commonly used precursor due to the directing effects and the desired water solubility of the final indicator dye conferred by the sulfonic acid group.

Experimental Protocols

Stage 1: Synthesis of N,N-diethylaniline from Aniline

A common method for the N-alkylation of aniline to N,N-diethylaniline involves heating aniline hydrochloride with ethanol (B145695) under pressure.

Protocol:

-

Prepare aniline hydrochloride by reacting aniline with concentrated hydrochloric acid.

-

In an appropriately rated pressure vessel (e.g., an enamelled autoclave), combine 130 g of dried aniline hydrochloride with 140 g of 95% ethanol.

-

Seal the vessel and heat the mixture to 180 °C for 8 hours.

-

After cooling the vessel to room temperature, transfer the contents to a round-bottomed flask.

-

Distill off the excess ethanol and any ethyl ether formed.

-

Treat the residual mixture, containing both mono- and diethylaniline, with 110 g of a 30% caustic soda (sodium hydroxide) solution to neutralize any remaining hydrochloride salts and to liberate the free amines.

-

To separate the mono- and diethylaniline, the mixture can be treated with p-toluenesulfonyl chloride, which selectively reacts with the primary and secondary amines. However, for this synthesis, purification by fractional distillation is often sufficient.

-

The N,N-diethylaniline is then purified by steam distillation, followed by salting out from the distillate using sodium chloride.

-

The final purification is achieved by fractional distillation, collecting the fraction that boils at approximately 217 °C. This procedure can yield a colorless liquid product with a theoretical yield of around 80%.

Stage 2: Synthesis of this compound

This procedure is adapted from the well-documented synthesis of Mthis compound. The principles and reaction conditions are directly analogous.

2.2.1 Part A: Diazotization of Sulfanilic Acid

-

In a 250 mL Erlenmeyer flask, dissolve 5.2 g (0.03 mol) of anhydrous sulfanilic acid in 75 mL of a 2.5% sodium carbonate solution. Gently warm the mixture to facilitate dissolution.

-

Cool the resulting solution to room temperature and add 2.1 g (0.03 mol) of sodium nitrite (B80452), stirring until it is fully dissolved.

-

In a separate 600 mL beaker, place approximately 50 g of crushed ice and carefully add 5 mL of concentrated hydrochloric acid.

-

Slowly pour the sulfanilic acid/sodium nitrite solution from step 2 into the beaker containing the ice and acid mixture, while continuously stirring.

-

A fine white precipitate of the benzenediazonium (B1195382) sulfonate will form. It is crucial to maintain the temperature of the mixture between 0-5 °C using an ice bath to prevent the decomposition of the diazonium salt.

2.2.2 Part B: Azo Coupling Reaction

-

In a small beaker or test tube, prepare the coupling solution by mixing 4.5 g (0.03 mol) of N,N-diethylaniline (synthesized in Stage 1) with 3.0 mL of glacial acetic acid.

-

Slowly add the N,N-diethylaniline acetate (B1210297) solution to the cold suspension of the diazonium salt prepared in Part A, ensuring vigorous stirring.

-

A reddish-purple precipitate of the acidic form of this compound (helianthin analog) should begin to form. Continue stirring the mixture in the ice bath for 10-15 minutes to ensure the completion of the coupling reaction.

-

To convert the product to its more stable sodium salt (the typical orange form), slowly add a 10% sodium hydroxide (B78521) solution dropwise while stirring, until the solution becomes basic (test with litmus (B1172312) or pH paper). This should take 10-15 minutes. The color of the suspension will change from reddish-purple to a distinct orange.

-

Heat the mixture to boiling to dissolve the precipitate. To aid in the precipitation of the final product upon cooling (a technique known as "salting out"), add approximately 10 g of sodium chloride (NaCl) and stir until it dissolves.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.

-

Collect the orange crystals of the sodium salt of this compound by vacuum filtration, washing the crystals with a small amount of cold, saturated NaCl solution.

-

Dry the product in a drying oven or in a desiccator.

Data Presentation

Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | Sodium 4-((4-(diethylamino)phenyl)azo)benzenesulfonate |

| CAS Number | 62758-12-7[1] |

| Molecular Formula | C₁₆H₁₈N₃NaO₃S[1] |

| Molecular Weight | 355.39 g/mol [1][2] |

| Appearance | Orange powder |

| pH Indicator Range | pH 3.0 (Red) – 4.8 (Orange-Yellow)[2] |

| Maximum Absorbance (λmax) | 474-477 nm in water[1][2] |

| Solubility | Soluble in water[3] |

Reagents for this compound Synthesis (Stage 2)

| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |

| Sulfanilic Acid | 173.19 | 0.03 | 5.2 g |

| Sodium Carbonate | 105.99 | - | (in 75 mL of 2.5% solution) |

| Sodium Nitrite | 69.00 | 0.03 | 2.1 g |

| Conc. Hydrochloric Acid | 36.46 | - | 5 mL |

| N,N-diethylaniline | 149.23 | 0.03 | 4.5 g |

| Glacial Acetic Acid | 60.05 | - | 3.0 mL |

| Sodium Hydroxide | 40.00 | - | (10% solution as needed) |

| Sodium Chloride | 58.44 | - | ~10 g |

Mandatory Visualizations

Overall Synthesis Pathway

Caption: Overall synthesis pathway of this compound from Aniline.

Mechanism of the Azo Coupling Reaction

Caption: Mechanism of the electrophilic aromatic substitution (azo coupling).

References

Ethyl Orange Absorption Spectrum in Ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of ethyl orange in ethanol (B145695). Due to a notable gap in current literature regarding the specific absorption spectrum of this compound in pure ethanol, this document synthesizes available data for this compound in aqueous solutions and provides a detailed experimental protocol for determining its spectral characteristics in ethanol. This guide is intended to serve as a valuable resource for researchers utilizing this compound in ethanolic solutions for various applications, including as a pH indicator and in analytical assays.

Introduction to this compound

This compound, also known as sodium 4-((4-(diethylamino)phenyl)azo)benzenesulfonate, is an azo dye commonly used as a pH indicator. Its molecular structure features a diethylamino group, which distinguishes it from the closely related mthis compound. This structural difference, while seemingly minor, can influence its photophysical properties, including its absorption spectrum in different solvents. The color of this compound solutions is pH-dependent, transitioning from red in acidic media to yellow-orange in basic conditions.[1][2]

Spectral Properties of this compound

A thorough review of scientific literature reveals a lack of published data specifically detailing the absorption spectrum of this compound in pure ethanol. The majority of available data pertains to its properties in aqueous solutions.

Absorption in Aqueous Solution

In aqueous solutions, this compound exhibits a distinct absorption maximum (λmax). Data from chemical suppliers indicates the following:

| Parameter | Value | Solvent | Source |

| Absorption Maximum (λmax) | 472 - 477 nm | Water | [1] |

| Absorption Maximum (λmax) | 474 nm | Not Specified (likely water) | [3] |

It is important to note that the solvent environment can significantly influence the absorption spectrum of a dye. Therefore, the λmax of this compound in ethanol is expected to differ from the values reported in water. Azo dyes like this compound often exhibit a hypsochromic (blue) shift in less polar solvents compared to water. For instance, the related compound mthis compound shows a λmax of 464 nm in water, which shifts to 420-425 nm in ethanol.[4][5] A similar trend can be anticipated for this compound.

Experimental Protocol for Determining the Absorption Spectrum of this compound in Ethanol

To address the gap in available data, the following detailed protocol outlines the procedure for accurately measuring the absorption spectrum and determining the wavelength of maximum absorbance (λmax) and molar absorptivity (ε) of this compound in ethanol.

Materials and Equipment

-

This compound: Analytical grade

-

Ethanol: Spectrophotometric grade, absolute (≥99.5%)

-

Volumetric flasks: Class A (e.g., 10 mL, 25 mL, 50 mL, 100 mL)

-

Pipettes: Calibrated micropipettes or Class A volumetric pipettes

-

Analytical balance: Readable to at least 0.1 mg

-

UV-Vis Spectrophotometer: Double-beam instrument is recommended

-

Quartz cuvettes: 1 cm path length

Solution Preparation

Note: this compound is reported to be very slightly soluble in ethanol.[3] Therefore, careful preparation of a saturated stock solution and subsequent dilutions are necessary.

-

Preparation of a Stock Solution (e.g., 1 x 10⁻³ M):

-

Accurately weigh approximately 35.54 mg of this compound (molar mass: 355.39 g/mol ).

-

Transfer the powder to a 100 mL volumetric flask.

-

Add a small amount of spectrophotometric grade ethanol and swirl to dissolve as much of the solid as possible.

-

If complete dissolution is not achieved, sonication in an ultrasonic bath for 10-15 minutes may aid dissolution.

-

Carefully add ethanol to the calibration mark of the volumetric flask.

-

Stopper the flask and invert it several times to ensure homogeneity.

-

If undissolved particles remain, the solution should be filtered through a 0.45 µm syringe filter to obtain a clear stock solution. The exact concentration of this filtered stock solution will need to be determined.

-

-

Preparation of Working Standard Solutions:

-

Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions of decreasing concentrations (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 2.5 x 10⁻⁵ M, 1 x 10⁻⁵ M, 5 x 10⁻⁶ M).

-

For example, to prepare a 1 x 10⁻⁴ M solution, pipette 1 mL of the 1 x 10⁻³ M stock solution into a 10 mL volumetric flask and dilute to the mark with ethanol.

-

Spectrophotometric Measurement

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up according to the manufacturer's instructions.

-

Set the wavelength range for the scan (e.g., 350 nm to 600 nm).

-

-

Baseline Correction:

-

Fill a clean quartz cuvette with spectrophotometric grade ethanol to be used as the blank.

-

Place the cuvette in the reference beam holder of the spectrophotometer.

-

Fill another quartz cuvette with the same ethanol and place it in the sample holder.

-

Perform a baseline correction to zero the absorbance across the entire wavelength range.

-

-

Sample Measurement:

-

Empty the sample cuvette and rinse it with a small amount of the most dilute standard solution before filling it with that solution.

-

Place the cuvette in the sample holder and record the absorption spectrum.

-

Repeat this process for all standard solutions, moving from the most dilute to the most concentrated.

-

Finally, if necessary, measure the absorbance of the stock solution.

-

Data Analysis

-

Determination of λmax:

-

From the recorded spectra, identify the wavelength at which the maximum absorbance occurs for each concentration. This is the λmax. The λmax should be consistent across all concentrations.

-

-

Determination of Molar Absorptivity (ε):

-

According to the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the concentration.

-

Create a calibration curve by plotting the absorbance at λmax versus the concentration of the standard solutions.

-

Perform a linear regression on the data points. The slope of the resulting line will be the molar absorptivity (ε).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the absorption spectrum of this compound in ethanol.

Caption: Experimental workflow for determining the absorption spectrum of this compound in ethanol.

This comprehensive guide provides researchers with the necessary background and a detailed protocol to investigate the spectral properties of this compound in ethanol, thereby addressing a current knowledge gap and facilitating its effective use in scientific research and development.

References

Ethyl Orange: A Comprehensive Technical Guide to its pKa and pH Indicating Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of ethyl orange, a valuable azo dye utilized as a pH indicator. The document details its physicochemical properties, the mechanism of its color transition, and standardized protocols for its application and characterization in a laboratory setting.

Physicochemical Properties of this compound

This compound, also known as sodium 4-((4-(diethylamino)phenyl)azo)benzenesulfonate, is a water-soluble organic compound widely used for its distinct color change in response to varying hydronium ion concentrations. Its key quantitative properties as an acid-base indicator are summarized below.

| Property | Value | Color (Acidic Form) | Color (Basic Form) |

| pKa | 4.34 (at 25°C)[1] | Red / Pink[2][3][4] | Orange / Yellow-Orange[2][3] |

| pH Transition Range | 3.0 – 4.8[2] |

Mechanism of Action as a pH Indicator

This compound functions as a weak base.[5][6] The observable color change is a direct result of a structural transformation in the molecule as it equilibrates between its protonated (acidic) and deprotonated (basic) forms. This equilibrium is governed by the pH of the solution.

In an acidic medium (pH below 3.0), the this compound molecule accepts a proton, leading to the formation of a quinonoid structure. This protonation occurs on one of the nitrogen atoms of the azo group (-N=N-).[7] This structural change alters the chromophore, the part of the molecule responsible for absorbing light, causing the solution to appear red.

Conversely, in a more alkaline environment (pH above 4.8), the molecule exists predominantly in its deprotonated, benzenoid form. This form absorbs light at a different wavelength, resulting in a yellow-orange appearance.[8] The transition range represents the pH values where both the acidic and basic forms of the indicator are present in significant concentrations. At the pKa (4.34), the concentrations of the protonated and deprotonated forms are equal.[7]

Caption: Chemical equilibrium of this compound indicator.

Experimental Protocols

Preparation of this compound Indicator Solution (0.1% w/v)

This protocol outlines the preparation of a standard 0.1% aqueous solution of this compound for use in titrations and other pH-dependent analyses.

Materials:

-

This compound, Sodium Salt

-

Deionized or distilled water

-

Volumetric flask (100 mL)

-

Analytical balance

-

Beaker

-

Stirring rod

Procedure:

-

Weigh out 0.1 g of this compound powder using an analytical balance.

-

Transfer the powder to a 100 mL beaker.

-

Add approximately 80 mL of deionized water to the beaker.

-

Stir the mixture with a glass rod until the this compound is completely dissolved. Gentle heating may be applied if necessary to aid dissolution.

-

Carefully transfer the solution to a 100 mL volumetric flask.

-

Rinse the beaker with small amounts of deionized water and add the rinsings to the volumetric flask to ensure a complete transfer.

-

Add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

Store the prepared indicator solution in a clearly labeled, sealed bottle.

Spectrophotometric Determination of pKa

This method is a precise way to experimentally determine the pKa of an acid-base indicator like this compound.[7][9][10] The principle relies on Beer-Lambert's law and the Henderson-Hasselbalch equation.[11]

Materials and Equipment:

-

This compound stock solution

-

A series of buffer solutions with known pH values spanning the transition range of this compound (e.g., pH 3.0 to 5.0)

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

UV-Vis Spectrophotometer

-

pH meter

-

Cuvettes

-

Volumetric flasks and pipettes

Methodology:

-

Determine λmax:

-

Prepare a highly acidic solution of this compound by adding a few drops of the stock solution to the 0.1 M HCl. This ensures the indicator is almost entirely in its acidic form (HIn).

-

Prepare a highly basic solution by adding a few drops of the stock solution to the 0.1 M NaOH, converting the indicator completely to its basic form (In⁻).

-

Scan both solutions across the visible spectrum (e.g., 400-700 nm) to determine the wavelength of maximum absorbance (λmax) for both the acidic and basic forms.

-

-

Prepare Buffer Solutions:

-

Prepare a series of buffered solutions with finely spaced, known pH values (e.g., at intervals of 0.2-0.3 pH units) across the expected transition range.

-

Add an identical, small, and precise amount of the this compound stock solution to a set volume of each buffer solution. The total indicator concentration must be constant across all samples.

-

-

Measure Absorbance:

-

Calibrate the spectrophotometer using a blank (the buffer solution without the indicator).

-

Measure the absorbance of each buffered indicator solution at the λmax determined for the basic form (In⁻).

-

-

Calculate pKa:

-

The Henderson-Hasselbalch equation for an indicator is: pH = pKa + log([In⁻]/[HIn]).[10][11]

-

The ratio of the concentrations of the basic to acidic forms can be determined from the absorbance values: [In⁻]/[HIn] = (A - Aa) / (Ab - A) Where:

-

A is the absorbance of the indicator in a given buffer.

-

Aa is the absorbance of the fully acidic form of the indicator.

-

Ab is the absorbance of the fully basic form of the indicator.

-

-

Calculate the log([In⁻]/[HIn]) for each buffer solution.

-

Plot pH (y-axis) versus log([In⁻]/[HIn]) (x-axis). The resulting graph should be a straight line.

-

The pKa is the pH at which [In⁻] = [HIn], meaning log([In⁻]/[HIn]) = 0. Therefore, the pKa is the y-intercept of the plotted line.[7]

-

Caption: Workflow for spectrophotometric pKa determination.

References

- 1. This compound CAS#: 62758-12-7 [m.chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. gspchem.com [gspchem.com]

- 4. This compound sodium salt, 5 g, CAS No. 62758-12-7 | pH Indicators | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]

- 5. studylib.net [studylib.net]

- 6. Acid-Base indicators : Mechanism and selection of indicator [chemicalnote.com]

- 7. Virtual Labs [mas-iiith.vlabs.ac.in]

- 8. Theories of Acid Base Indicators and Classification of Acid Base Titrations | Pharmaguideline [pharmaguideline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]

- 11. ulm.edu [ulm.edu]

Solubility of Ethyl Orange in Aqueous Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethyl orange in aqueous solutions. This compound, a pH indicator and azo dye, is utilized in various scientific and industrial applications where its solubility characteristics are of paramount importance. This document compiles available data on its solubility in water, explores the anticipated effects of temperature and pH, and furnishes a detailed experimental protocol for its quantitative determination.

Core Concepts in this compound Solubility

This compound, with the chemical name sodium 4-((4-(diethylamino)phenyl)azo)benzenesulfonate, is an organic salt that is generally considered to be water-soluble.[1] Its solubility is a critical parameter in applications such as indicator preparation, staining solutions, and in vitro assays. The dissolution process in water involves the dissociation of the sodium salt and the solvation of the resulting this compound anion and sodium cation by water molecules.

Quantitative Solubility Data

Precise quantitative data on the solubility of this compound across a wide range of conditions is not extensively documented in publicly available literature. However, based on safety data sheets and chemical supplier information, the following values can be summarized:

Table 1: Aqueous Solubility of this compound

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 1 g/L[2] |

| Water | Not Specified | Soluble[1] |

It is important to note that the term "soluble" is a qualitative descriptor and the quantitative value of 1 g/L at 20 °C provides a more specific, albeit limited, data point.[2]

Factors Influencing Aqueous Solubility

The solubility of this compound in aqueous solutions is expected to be significantly influenced by several factors, most notably temperature and pH.

Effect of Temperature

For most solid solutes, including many organic salts, solubility in water increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. An increase in temperature provides the necessary energy to break the lattice forces of the solid and to increase the kinetic energy of the solvent molecules, facilitating greater dissolution. While specific data for the temperature dependence of this compound solubility is scarce, it is reasonable to predict a positive correlation between temperature and solubility.

Effect of pH

The chemical structure of this compound contains a tertiary amine group and a sulfonic acid group. The sulfonic acid group is strongly acidic and will be deprotonated (as the sulfonate, -SO₃⁻) over a wide pH range. The diethylamino group, however, is basic and can be protonated at acidic pH values. The pKa of this compound is reported to be 4.34 at 25°C.

The Henderson-Hasselbalch equation can be used to understand the relationship between pH, pKa, and the ratio of the protonated and unprotonated forms of the diethylamino group. The overall charge of the this compound molecule will change with pH, which in turn will affect its interaction with polar water molecules and thus its solubility. It is anticipated that the solubility of this compound will exhibit a complex dependence on pH, with potential for both increased and decreased solubility at different pH extremes compared to its solubility closer to neutral pH.

Experimental Protocol: Determination of Aqueous Solubility of this compound by UV-Vis Spectrophotometry

This section provides a detailed methodology for the experimental determination of the aqueous solubility of this compound. UV-Vis spectrophotometry is a common and reliable method for this purpose, based on the Beer-Lambert law, which relates the absorbance of a solution to the concentration of the absorbing species.

Principle

A saturated solution of this compound in the desired aqueous medium (e.g., water at a specific temperature and pH) is prepared. After allowing the solution to reach equilibrium, the undissolved solid is removed by filtration. The concentration of the dissolved this compound in the clear filtrate is then determined by measuring its absorbance at the wavelength of maximum absorbance (λmax) and comparing it to a standard calibration curve.

Materials and Equipment

-

This compound sodium salt

-

Deionized or distilled water

-

Buffer solutions of various pH values

-

Volumetric flasks and pipettes

-

Conical flasks or beakers

-

Thermostatically controlled water bath or incubator

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.45 µm pore size)

-

UV-Vis spectrophotometer

-

Cuvettes

Experimental Workflow

The following diagram illustrates the workflow for the spectrophotometric determination of this compound solubility.

References

Ethyl Orange: A Technical Comparison of the Sodium Salt and Free Acid Forms

For Researchers, Scientists, and Drug Development Professionals

Ethyl orange is a widely utilized azo dye that serves as a valuable pH indicator in various analytical and research applications. Its utility stems from a distinct color change that occurs over a specific pH range, providing a clear visual endpoint for titrations and a method for pH estimation. This technical guide provides an in-depth comparison of the two common forms of this compound: the commercially prevalent sodium salt and its corresponding free acid form. Understanding the distinct chemical and physical properties of each is crucial for their proper application in experimental settings.

Core Chemical and Physical Properties

The primary distinction between the sodium salt and the free acid form of this compound lies in their solubility and physical state, which dictates their handling and use in solution chemistry. The sodium salt is the form typically supplied by chemical manufacturers due to its stability and high solubility in water.[1] The free acid is the protonated form that exists in acidic solutions.

| Property | This compound Sodium Salt | This compound Free Acid (HIn) |

| Synonym | 4-(4-Diethylaminophenylazo)benzenesulfonic acid sodium salt[1] | 4-(4-Diethylaminophenylazo)benzenesulfonic acid |

| CAS Number | 62758-12-7[1] | Not typically isolated/sold as a solid |

| Molecular Formula | C₁₆H₁₈N₃NaO₃S[1] | C₁₆H₁₉N₃O₃S[2] |

| Molecular Weight | 355.39 g/mol [1] | 333.41 g/mol |

| Appearance | Orange powder[1] | Red (in acidic solution)[2][3] |

| pKa | 3.4 - 4.34 (at 25°C)[3][4] | Not applicable (is the protonated form) |

| pH Transition Range | pH 3.0 – 4.8[2][5] | pH 3.0 – 4.8[2][5] |

| Visual Transition | Red (acidic) to Yellow/Orange (basic)[2][3] | Red (acidic) to Yellow/Orange (basic)[2][3] |

| λmax (Water) | 472 - 477 nm[5] | ~510 nm (in acidic solution, inferred from similar dyes)[6] |

| Solubility (Water) | Very soluble; 1 mg/mL[2][4] | Sparingly soluble (inferred)[7] |

| Solubility (Ethanol) | Very slightly soluble[4] | Soluble (inferred)[7][8] |

The Chemistry of pH Indication

This compound, like other pH indicators, is a weak acid where the protonated (acid) form and the deprotonated (conjugate base) form exhibit different colors.[9] The color change is a direct result of a shift in the chemical equilibrium between these two forms, driven by the concentration of hydronium ions (H₃O⁺) in the solution.[10][11]

In highly acidic solutions (pH < 3.0), the equilibrium lies to the left, favoring the protonated, red-colored species (HIn). As the pH increases, the equilibrium shifts to the right, favoring the deprotonated, yellow/orange-colored anion (In⁻). The pKa is the pH at which the concentrations of HIn and In⁻ are equal, resulting in a blended orange color.[9][10] This structural change, specifically the protonation of the azo group, alters the molecule's chromophore and thus the wavelengths of light it absorbs.[12][13]

Figure 1. Acid-base equilibrium of this compound indicator.

Experimental Protocols

Preparation of an this compound Indicator Solution (0.1% w/v)

Due to its high water solubility, the sodium salt is exclusively used for preparing aqueous indicator solutions.

Methodology:

-

Weighing: Accurately weigh 0.1 g of this compound sodium salt powder.[14]

-

Dissolution: Dissolve the powder in approximately 80 mL of deionized water. Gentle warming may be used to aid dissolution.

-

Volume Adjustment: Once fully dissolved and cooled to room temperature, quantitatively transfer the solution to a 100 mL volumetric flask.

-

Final Dilution: Add deionized water to the flask until the meniscus reaches the 100 mL mark.

-

Mixing and Storage: Stopper the flask and invert it several times to ensure a homogenous solution. Store the indicator in a clearly labeled, sealed bottle at room temperature.[1][2]

Spectrophotometric Analysis of this compound

This protocol determines the absorption maxima (λmax) of the acidic and basic forms of the indicator.

Methodology:

-

Stock Solution: Prepare a stock solution of this compound sodium salt in deionized water (e.g., 1x10⁻³ M).[15]

-

Sample Preparation:

-

Spectrophotometer Setup: Use a UV-Vis spectrophotometer and set the wavelength range from 350 nm to 600 nm. Use the respective buffer solutions as blanks.[6]

-

Measurement: Measure the absorbance spectrum for both the acidic and basic samples.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each form. The acidic form will show a peak at a longer wavelength (red-shifted) compared to the basic form.

Use in Acid-Base Titration

This compound is particularly suitable for titrations involving a strong acid, where the equivalence point occurs in the acidic pH range (3.1-4.4).[12][16]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound indicator grade, Dye content 90 62758-12-7 [sigmaaldrich.com]

- 3. askfilo.com [askfilo.com]

- 4. This compound CAS#: 62758-12-7 [m.chemicalbook.com]

- 5. gspchem.com [gspchem.com]

- 6. google.com [google.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. Mthis compound, sodium salt - CAMEO [cameo.mfa.org]

- 9. Acid - Base Indicators Mthis compound Kaksis Aris [aris.gusc.lv]

- 10. Acid-Base Colour Indicators - UCalgary Chemistry Textbook [chem-textbook.ucalgary.ca]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Mthis compound - Wikipedia [en.wikipedia.org]

- 13. quora.com [quora.com]

- 14. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]

- 15. japsonline.com [japsonline.com]

- 16. macschem.us [macschem.us]

Ethyl Orange: A Comprehensive Technical Guide to its CAS Number and Safety Data

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive information on the Chemical Abstracts Service (CAS) number and detailed safety data for ethyl orange. The following sections present critical data, experimental protocols, and safety workflows to ensure its safe handling and effective application in research and development.

Core Chemical Identity

This compound, also known as 4-(4-Diethylaminophenylazo)benzenesulfonic acid sodium salt, is an organic azo dye commonly used as a pH indicator.[1][2][3] Its unique chemical structure allows it to exhibit a distinct color change in response to varying pH levels.

| Identifier | Value |

| CAS Number | 62758-12-7[1][2][4][5] |

| EC Number | 263-716-4[1] |

| Molecular Formula | C₁₆H₁₈N₃NaO₃S[2] |

| Molecular Weight | 355.39 g/mol [1][2][3][5] |

| Synonyms | 4-(4-Diethylaminophenylazo)benzenesulfonic acid sodium salt, 4-Diethylaminoazobenzene-4'-sulfonic Acid Sodium Salt[1][4] |

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its proper storage, handling, and use in experimental settings.

| Property | Value |

| Appearance | Light yellow to brown powder or crystals[4] |

| Solubility | Soluble in water (0.1% solution is a clear orange)[3] |

| pH Indicator Range | pH 3.0 (red) to pH 4.8 (orange)[3][6] |

Safety and Hazard Information

This compound requires careful handling due to its potential hazards. The following table summarizes the key safety information in accordance with the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Category | Classification | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 2[7][8][9] | GHS07[8] | Warning[8] | H315: Causes skin irritation[8][9] |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A[7][8][9] | GHS07[8] | Warning[8] | H319: Causes serious eye irritation[8][9] |

| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system)[7][9] | GHS07[8] | Warning[8] | H335: May cause respiratory irritation[9] |

Toxicological Data

-

Acute Effects: Hazardous in case of skin contact (irritant), eye contact (irritant), ingestion, and inhalation.[10]

-

Skin Contact: Causes skin irritation.[10]

-

Eye Contact: Dust can cause eye irritation and may lead to chemical conjunctivitis.[10]

-

Inhalation: Inhalation of dust can cause respiratory tract irritation and may result in delayed pulmonary edema.[7][10]

-

Ingestion: May cause gastrointestinal tract irritation, leading to nausea, vomiting, and diarrhea.[10]

-

-

Chronic Effects:

Experimental Protocol: Use of this compound as a pH Indicator

This protocol outlines the standard procedure for using this compound to determine the pH of a solution.

Objective: To demonstrate the colorimetric pH indication property of this compound.

Materials:

-

This compound indicator solution (0.1% w/v in water)

-

Test solution with unknown pH

-

Standard buffer solutions (pH 3.0 and pH 5.0)

-

Pipettes

-

Test tubes or a microplate

Procedure:

-

Prepare a 0.1% (w/v) stock solution of this compound by dissolving 0.1 g of this compound powder in 100 mL of deionized water.

-

Calibrate the visual endpoint by adding a few drops of the this compound indicator solution to the standard buffer solutions.

-

In the pH 3.0 buffer, the solution should turn red.

-

In the pH 5.0 buffer, the solution should appear orange.

-

-

Add 1-2 drops of the this compound indicator solution to the test solution.

-

Gently agitate the solution to ensure uniform distribution of the indicator.

-

Observe the color of the solution.

-

A red color indicates a pH at or below 3.0.

-

An orange color indicates a pH at or above 4.8.

-

A color between red and orange indicates a pH between 3.0 and 4.8.

-

Safety and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Workflow for the safe handling of this compound.

Spill and Disposal Procedures

In the event of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[7] Ensure adequate ventilation. Avoid allowing the substance to enter drains, surface water, or groundwater.[8][9] Dispose of waste material in accordance with local, state, and federal regulations.

This technical guide provides a foundational understanding of the key safety and handling considerations for this compound. Researchers, scientists, and drug development professionals are encouraged to consult the full Safety Data Sheet (SDS) from their supplier before use and to adhere to all institutional safety protocols.

References

- 1. This compound indicator grade, Dye content 90 62758-12-7 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. gspchem.com [gspchem.com]

- 4. This compound | 62758-12-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. CAS-62758-12-7, this compound Sodium Salt Manufacturers, Suppliers & Exporters in India | 087605 [cdhfinechemical.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. fishersci.com [fishersci.com]

- 8. chemos.de [chemos.de]

- 9. carlroth.com [carlroth.com]

- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]

molecular formula and molar mass of ethyl orange

An In-depth Guide to the Molecular Properties of Ethyl Orange

For researchers, scientists, and professionals in drug development, a precise understanding of the chemical and physical properties of reagents is paramount. This document provides a detailed overview of the molecular formula and molar mass of this compound, a common pH indicator.

This compound, in its common sodium salt form, possesses the molecular formula C₁₆H₁₈N₃NaO₃S.[1][2][3] The molar mass of this compound is 355.39 g/mol .[1][2][4] A detailed breakdown of the elemental composition and contribution to the overall molar mass is presented below.

| Element | Symbol | Atomic Count | Atomic Mass (amu) | Total Mass (amu) |

| Carbon | C | 16 | 12.011 | 192.176 |

| Hydrogen | H | 18 | 1.008 | 18.144 |

| Nitrogen | N | 3 | 14.007 | 42.021 |

| Sodium | Na | 1 | 22.990 | 22.990 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Sulfur | S | 1 | 32.06 | 32.06 |

| Total | 355.388 |

The linear formula for this compound sodium salt is (C₂H₅)₂NC₆H₄N=NC₆H₄SO₃Na.[4] This compound is also known by its systematic name, sodium 4-[[4-(diethylamino)phenyl]diazenyl]benzenesulfonate.

While the sodium salt is the most frequently encountered form, a potassium salt of this compound also exists with the molecular formula C₁₆H₁₈KN₃O₃S and a corresponding molar mass of approximately 371.5 g/mol .[5]

References

Methodological & Application

Application Note: High-Precision Acid-Base Titration Using Ethyl Orange Indicator

Introduction

Acid-base titration is a fundamental analytical technique used to determine the unknown concentration of an acid or base by precisely neutralizing it with an acid or base of known concentration. The selection of an appropriate indicator is critical for the accurate determination of the equivalence point. Ethyl orange is a pH indicator suitable for titrations involving a strong acid and a strong base, or a strong acid and a weak base. This document provides a detailed protocol for the use of this compound in the titration of hydrochloric acid (HCl) with a standardized sodium hydroxide (B78521) (NaOH) solution.

Principle

This compound is an azo dye that exhibits a distinct color change over a pH range of 3.0 to 4.8.[1] In acidic solutions below pH 3.0, the indicator is red. As the pH increases during titration and approaches the equivalence point, the indicator transitions to orange within its effective pH range, signaling the completion of the neutralization reaction. The reaction between hydrochloric acid and sodium hydroxide is as follows:

HCl + NaOH → NaCl + H₂O

The equivalence point for a strong acid-strong base titration occurs at a pH of 7.0. However, the rapid change in pH near the equivalence point is steep enough that indicators changing color in the acidic range, like this compound, can be used to accurately determine the endpoint with minimal error.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters relevant to this titration protocol.

| Parameter | Value | Description |

| Indicator Name | This compound | A pH indicator used for acid-base titrations. |

| pH Range | 3.0 - 4.8 | The pH range over which the indicator changes color.[1] |

| pKₐ | ~3.8 | The pH at which the indicator is in equilibrium between its acidic and basic forms. |

| Color in Acid (pH < 3.0) | Red | The color of the indicator in a strongly acidic medium. |

| Color at Endpoint (pH 3.0-4.8) | Orange | The intermediate color observed at the titration endpoint.[1] |

| Color in Base (pH > 4.8) | Yellow | The color of the indicator in a basic or neutral medium. |

| Titrant Concentration | 0.1 M NaOH (Standardized) | Concentration of the sodium hydroxide solution used. |

| Analyte Concentration | ~0.1 M HCl | Approximate concentration of the hydrochloric acid solution to be determined. |

Experimental Protocol

This protocol details the necessary steps for preparing the required solutions and performing the acid-base titration.

1. Materials and Reagents

-

Hydrochloric Acid (HCl), concentrated

-

Sodium Hydroxide (NaOH), pellets

-

This compound indicator solution (0.1% w/v in ethanol (B145695) or water)

-

Potassium Hydrogen Phthalate (KHP), primary standard grade

-

Phenolphthalein (B1677637) indicator (for standardization)

-

Deionized (DI) water

-

50 mL Burette

-

25 mL Volumetric Pipette

-

250 mL Erlenmeyer Flasks (x3)

-

Volumetric Flasks (1000 mL)

-

Beakers and Funnels

-

Magnetic Stirrer and Stir Bar

2. Preparation of Solutions

2.1 Preparation of 0.1 M HCl Solution (Analyte)

-

Calculate the volume of concentrated HCl (typically ~37%) required to make 1000 mL of a 0.1 M solution using the formula M₁V₁ = M₂V₂. For 37% HCl (~12.1 M), approximately 8.3 mL is needed.

-

In a fume hood, carefully add the calculated volume of concentrated HCl to approximately 500 mL of DI water in a 1000 mL volumetric flask.

-

Safety Note: Always add acid to water, never the other way around.[4]

-

Dilute the solution to the 1000 mL mark with DI water, cap the flask, and invert it several times to ensure thorough mixing.

2.2 Preparation and Standardization of 0.1 M NaOH Solution (Titrant) Note: Sodium hydroxide is not a primary standard because it is hygroscopic and absorbs atmospheric CO₂.[5][6] Its concentration must be accurately determined by standardizing it against a primary standard like KHP.

-

Preparation: Dissolve 4.00 g of NaOH pellets in approximately 500 mL of DI water in a 1000 mL volumetric flask.[7] Once dissolved and cooled to room temperature, dilute to the 1000 mL mark with DI water and mix thoroughly.

-

Standardization (using KHP and Phenolphthalein):

-

Accurately weigh approximately 0.4 g of dried KHP into a 250 mL Erlenmeyer flask.[6] Record the exact mass.

-

Dissolve the KHP in ~50 mL of DI water.

-

Add 2-3 drops of phenolphthalein indicator.

-

Titrate with the prepared ~0.1 M NaOH solution until the first faint, persistent pink color appears.[8][9]

-

Calculate the exact molarity of the NaOH solution using the mass of KHP and the volume of NaOH used. Repeat for a total of three concordant results.

-

2.3 Preparation of this compound Indicator

-

Weigh 0.1 g of this compound powder.

-

Dissolve it in 100 mL of 95% ethanol or DI water to prepare a 0.1% solution.

3. Titration Procedure

-

Burette Preparation: Rinse a 50 mL burette twice with small portions of the standardized 0.1 M NaOH solution, ensuring the solution wets the entire inner surface. Drain the rinse solution through the stopcock.

-

Fill the burette with the standardized 0.1 M NaOH solution, avoiding air bubbles in the tip. Record the initial volume to two decimal places.

-

Analyte Preparation: Using a volumetric pipette, transfer 25.00 mL of the ~0.1 M HCl solution into a 250 mL Erlenmeyer flask.

-

Add 2-3 drops of this compound indicator to the flask. The solution will turn red.

-

Titration: Place the Erlenmeyer flask on a magnetic stirrer with a white background to easily observe the color change. Slowly add the NaOH titrant from the burette while the solution is being stirred.[10]

-

Endpoint Detection: As the endpoint approaches, the red color will fade more slowly. Add the NaOH drop by drop until the solution permanently changes from red to a distinct orange color.[1][10] This is the endpoint.

-

Record the final burette volume to two decimal places.

-

Replicates: Repeat the titration (steps 3-7) at least two more times to obtain concordant results (volumes that agree within ±0.1 mL).

4. Calculation of Analyte Concentration

Calculate the molarity of the HCl solution using the following formula derived from the stoichiometry of the reaction (MₐVₐ = MᵦVᵦ):

M_HCl = (M_NaOH × V_NaOH) / V_HCl

Where:

-

M_HCl = Molarity of the HCl solution (mol/L)

-

M_NaOH = Molarity of the standardized NaOH solution (mol/L)

-

V_NaOH = Volume of NaOH solution used in the titration (L)

-

V_HCl = Volume of HCl solution pipetted into the flask (L)

Average the molarity values obtained from the replicate titrations.

Workflow Diagram

Caption: Workflow for acid-base titration using this compound.

References

- 1. gspchem.com [gspchem.com]

- 2. pH indicator - Wikipedia [en.wikipedia.org]

- 3. Acid Base Titration (Theory) : Inorganic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 4. echemi.com [echemi.com]

- 5. tiu.edu.iq [tiu.edu.iq]

- 6. cerritos.edu [cerritos.edu]

- 7. extension.iastate.edu [extension.iastate.edu]

- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. umb.edu.pl [umb.edu.pl]

Application Notes and Protocols for Ethyl Orange Indicator in Strong Acid-Weak Base Titrations

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Strong Acid-Weak Base Titrations

Titration is a fundamental analytical technique used to determine the concentration of an unknown solution (the analyte) by reacting it with a solution of known concentration (the titrant). In the case of a strong acid-weak base titration, a strong acid is typically used as the titrant to determine the concentration of a weak base. The reaction proceeds to a distinct equivalence point where the moles of acid added are stoichiometrically equal to the initial moles of the base.

The pH at the equivalence point of a strong acid-weak base titration is less than 7.[1][2][3] This is due to the formation of the conjugate acid of the weak base, which then hydrolyzes in water to produce hydronium ions (H₃O⁺), resulting in an acidic solution. The titration curve, a plot of pH versus the volume of titrant added, is characterized by an initial relatively high pH, a buffering region where the pH changes gradually, a steep drop in pH around the equivalence point, and a final acidic pH region.

Ethyl Orange as a Suitable Indicator

The selection of an appropriate indicator is crucial for accurately determining the equivalence point in a titration. An ideal indicator will exhibit a distinct color change that coincides with the steep portion of the titration curve, encompassing the equivalence point pH.

This compound is an azo dye that functions as a pH indicator with a transition range of approximately pH 3.0 to 4.8, changing color from red in acidic solutions to orange in basic solutions.[1] For many strong acid-weak base titrations, such as the titration of ammonia (B1221849) with hydrochloric acid, the equivalence point lies within this acidic pH range. Therefore, the color change of this compound provides a sharp and accurate visual endpoint for the titration. Mthis compound, a closely related indicator, is also frequently cited as suitable for this type of titration.[4][5]

The suitability of this compound is attributed to its pKa value, which is within the pH range of the equivalence point of many common strong acid-weak base titrations. This ensures that the indicator's color change occurs at or very near the point of stoichiometric neutralization, minimizing titration error.

Quantitative Data

The following table summarizes typical quantitative data for the titration of a weak base (0.1 M Ammonia) with a strong acid (0.1 M Hydrochloric Acid), for which this compound is a suitable indicator.

| Titration Stage | Description | Typical pH Value |

| Initial Point | pH of the weak base solution before addition of any acid. | ~11.1 |

| Half-Equivalence Point | Half of the weak base has been neutralized by the strong acid. At this point, pH = pKa of the conjugate acid (NH₄⁺). | ~9.25 |

| Equivalence Point | All of the weak base has been neutralized by the strong acid. The solution contains the conjugate acid. | ~5.27 |

| This compound Endpoint | The pH at which this compound changes color, indicating the end of the titration. | ~3.0 - 4.8 |

Experimental Protocols

Protocol for Preparation of 0.1% (w/v) this compound Indicator Solution

This protocol is based on the standard procedure for preparing similar azo dye indicators, such as mthis compound.

Materials:

-

This compound powder

-

Distilled or deionized water

-

100 mL volumetric flask

-

Beaker

-

Glass stirring rod

-

Weighing paper/boat

-

Analytical balance

Procedure:

-

Accurately weigh 0.1 g of this compound powder using an analytical balance.

-

Transfer the weighed this compound into a 100 mL beaker.

-

Add approximately 80 mL of distilled water to the beaker.

-

Stir the solution with a glass rod until the this compound is completely dissolved. Gentle warming may be applied to aid dissolution.

-

Carefully transfer the dissolved indicator solution into a 100 mL volumetric flask.

-

Rinse the beaker with a small amount of 95% ethanol and transfer the rinsing to the volumetric flask to ensure all the indicator is transferred.

-

Add 95% ethanol to the volumetric flask up to the 100 mL mark.

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

Store the prepared indicator solution in a clearly labeled, sealed bottle at room temperature.

Protocol for the Titration of a Weak Base (Ammonia) with a Strong Acid (Hydrochloric Acid) using this compound Indicator

Materials:

-

Standardized solution of Hydrochloric Acid (e.g., 0.1 M HCl)

-

Ammonia solution of unknown concentration

-

0.1% this compound indicator solution

-

50 mL burette

-

25 mL pipette

-

250 mL Erlenmeyer flasks (x3)

-

Burette clamp and stand

-

Pipette bulb

-

White tile or white paper

-

Distilled or deionized water

Procedure:

-

Preparation of the Burette:

-

Rinse the 50 mL burette twice with small portions of the standardized HCl solution.

-

Fill the burette with the HCl solution, ensuring the tip is free of air bubbles.

-

Record the initial volume of the HCl solution in the burette to two decimal places.

-

-

Preparation of the Analyte:

-

Rinse the 25 mL pipette with a small amount of the ammonia solution.

-

Using the pipette, transfer 25.00 mL of the ammonia solution into a 250 mL Erlenmeyer flask.

-

Add 2-3 drops of the 0.1% this compound indicator solution to the flask. The solution should turn orange.

-

-

Titration:

-

Place the Erlenmeyer flask on a white tile under the burette to easily observe the color change.

-

Slowly add the HCl titrant from the burette to the ammonia solution in the flask while constantly swirling the flask.

-

Continue adding the HCl solution dropwise as the endpoint is approached. The endpoint is reached when the solution undergoes a sharp color change from orange to red.

-

Record the final volume of the HCl solution in the burette to two decimal places.

-

-

Replicate Titrations:

-

Repeat the titration procedure (steps 2 and 3) at least two more times to obtain concordant results (titers that agree within ±0.1 mL).

-

-

Calculations:

-

Calculate the volume of HCl used in each titration by subtracting the initial burette reading from the final burette reading.

-

Use the average volume of HCl from the concordant titrations to calculate the concentration of the ammonia solution using the formula: M₁V₁ = M₂V₂ Where:

-

M₁ = Molarity of the HCl solution

-

V₁ = Average volume of the HCl solution used

-

M₂ = Molarity of the ammonia solution (unknown)

-

V₂ = Volume of the ammonia solution used (25.00 mL)

-

-

Visualizations

Caption: Experimental workflow for strong acid-weak base titration.

Caption: Logical relationship of stages in a strong acid-weak base titration.

References

Application Notes and Protocols for Alkalinity Determination Using Ethyl Orange

For Researchers, Scientists, and Drug Development Professionals

Introduction to Alkalinity and the Use of Ethyl Orange

Alkalinity is a measure of the acid-neutralizing capacity of a solution, which is crucial in various fields including environmental water analysis, wastewater treatment, and chemical manufacturing. It is primarily attributed to the presence of carbonate (CO₃²⁻), bicarbonate (HCO₃⁻), and hydroxide (B78521) (OH⁻) ions. The determination of alkalinity is essential for controlling water and wastewater treatment processes.

This compound is a pH indicator that is effective for determining total alkalinity. As an azo dye, its color change is sharp and distinct within a specific pH range, making it a suitable alternative to other indicators like mthis compound for titrations. The principle of the titration involves neutralizing the alkaline components of a sample with a standard acid solution. The endpoint of the titration is identified by the color change of the this compound indicator.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and provides a comparison with other commonly used indicators in alkalinity titrations.

| Indicator | Chemical Family | pKa | pH Transition Range | Color in Acidic Solution | Color in Basic Solution |

| This compound | Azo Dye | ~3.5 | 3.0 - 4.8[1] | Red[1] | Orange/Yellow[1][2] |

| Mthis compound | Azo Dye | 3.47 | 3.1 - 4.4 | Red | Yellow |

| Phenolphthalein (B1677637) | Phthalein Dye | 9.3 | 8.2 - 10.0 | Colorless | Pink |

Experimental Protocols

Preparation of Reagents

3.1.1. This compound Indicator Solution (0.1% w/v)

-

Materials: this compound powder, 95% ethanol (B145695), distilled water, 100 mL volumetric flask, beaker, stirring rod.

-

Procedure:

-

Weigh out 0.1 g of this compound powder and place it into a beaker.

-

Add 80 mL of distilled water and stir until the powder is dissolved.

-

Add 95% ethanol to bring the total volume to 100 mL in the volumetric flask.

-

Mix the solution thoroughly.

-

Store in a labeled, tightly sealed bottle.

-

3.1.2. Standard Sulfuric Acid (H₂SO₄) Titrant (0.02 N)

-

Materials: Concentrated sulfuric acid (H₂SO₄), distilled water, 1 L volumetric flask, graduated cylinder, safety goggles, gloves.

-

Procedure:

-

In a fume hood, carefully add 0.56 mL of concentrated H₂SO₄ to approximately 500 mL of distilled water in a 1 L volumetric flask. Caution: Always add acid to water, never the other way around.

-

Allow the solution to cool to room temperature.

-

Dilute to the 1 L mark with distilled water.

-

Mix the solution thoroughly.

-

Standardize the solution against a primary standard such as sodium carbonate (Na₂CO₃).

-

Total Alkalinity Titration Protocol

This protocol outlines the procedure for determining the total alkalinity of a water sample.

-

Materials: Burette (50 mL), pipette (100 mL), conical flask (250 mL), burette stand and clamp, magnetic stirrer and stir bar (optional), prepared this compound indicator solution, and standardized 0.02 N H₂SO₄.

-

Procedure:

-

Rinse the burette with a small amount of the 0.02 N H₂SO₄ solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial burette reading.

-

Pipette 100 mL of the water sample into a 250 mL conical flask.

-

Add 2-3 drops of the this compound indicator solution to the sample. The solution should turn yellow or orange depending on the initial pH.

-

Place the conical flask on a white background or use a magnetic stirrer for better visualization of the color change.

-

Titrate the sample with the 0.02 N H₂SO₄, swirling the flask continuously.

-

Continue the titration until the color of the solution changes from yellow/orange to a persistent faint pink or red. This is the endpoint.

-

Record the final burette reading.

-

Repeat the titration at least two more times for accuracy and calculate the average volume of titrant used.

-

Calculation of Total Alkalinity

Total alkalinity is expressed as milligrams per liter (mg/L) of calcium carbonate (CaCO₃).

Total Alkalinity (mg/L as CaCO₃) = (A x N x 50,000) / V

Where:

-

A = Volume of H₂SO₄ used (mL)

-

N = Normality of H₂SO₄ (in this case, 0.02 N)

-

V = Volume of the sample (mL) (in this case, 100 mL)

-

50,000 = Equivalent weight of CaCO₃ (50 g/eq) multiplied by 1,000 mg/g.

Visualizations

Experimental Workflow

Caption: Experimental workflow for total alkalinity determination.

Chemical Principle of this compound Indicator

Caption: Color change mechanism of this compound indicator.

Note: The images in the DOT script are placeholders and would need to be replaced with the actual chemical structures of the basic and acidic forms of this compound for a functional diagram. The chemical formula for this compound is (C₂H₅)₂NC₆H₄N=NC₆H₄SO₃Na.

Potential Interferences

Several factors can interfere with the accuracy of alkalinity titrations using this compound:

-

Chlorine: Residual chlorine in water samples can bleach the indicator, leading to a fading or disappearance of the endpoint color. This can be addressed by adding a drop of 0.1 N sodium thiosulfate (B1220275) to the sample before adding the indicator.

-

Turbidity and Color: High levels of turbidity or natural color in the sample can obscure the color change at the endpoint. If possible, remove turbidity by centrifugation. Do not filter as this may alter the alkalinity.

-

Soaps and Oily Matter: These substances can coat the glassware and interfere with the reaction. Proper cleaning of all glassware is essential.

-

Temperature: The pKa of the indicator and the equilibria of the carbonate system are temperature-dependent. It is recommended to perform titrations at a consistent room temperature.

Interpretation of Results

The total alkalinity value obtained using this compound represents the combined contribution of hydroxide, carbonate, and bicarbonate ions. To differentiate between these forms of alkalinity, a two-step titration is often employed, using phenolphthalein as the first indicator (to an endpoint of pH 8.3) and then this compound or a similar indicator for the total alkalinity (to an endpoint around pH 4.5).[3] The relationship between the phenolphthalein alkalinity (P) and total alkalinity (T) can be used to estimate the concentrations of the different alkaline species.

References

Application Notes and Protocols for Ethyl Orange in Non-Aqueous Titrations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethyl orange as a visual indicator in non-aqueous acid-base titrations, particularly for the analysis of weakly basic substances. While specific quantitative data for this compound in various non-aqueous solvents is limited in readily available literature, this document outlines the fundamental principles, general protocols, and validation strategies required for its successful application.

Principle of Non-Aqueous Titration

Non-aqueous titrations are essential for the analysis of substances that are either too weakly acidic or basic to provide a sharp endpoint in aqueous solutions, or are insoluble in water.[1] By employing organic solvents, the acidic or basic properties of these substances can be enhanced.[2]

For the titration of weak bases, a protogenic (acidic) solvent like glacial acetic acid is commonly used.[2][3] This is because it can enhance the basicity of a weak base, a phenomenon known as the leveling effect.[2] Perchloric acid, a very strong acid, dissolved in glacial acetic acid is a frequently used titrant for this purpose.[4][5]

This compound, an azo dye, functions as an acid-base indicator. Its color change is due to a change in its chemical structure upon protonation or deprotonation. In an acidic medium, it exists in its protonated form (red), and in a basic medium, it is in its deprotonated form (yellow/orange). The transition between these forms occurs over a specific potential range in a non-aqueous solvent.

Quantitative Data for this compound

A critical aspect of using an indicator is understanding its transition range in the chosen solvent system. For non-aqueous titrations, this is often expressed in millivolts (mV) during a potentiometric titration, as a conventional pH scale is not applicable.[1] Unfortunately, specific pKa values and transition ranges for this compound in common non-aqueous solvents like glacial acetic acid, acetonitrile, and dimethylformamide are not widely documented in the available literature. It is therefore highly recommended to determine these parameters experimentally for the specific solvent system being used.

| Property | Value | Solvent | Notes |

| pKa | ~3.0 - 4.8 (in water) | Water | The transition range in non-aqueous solvents will differ significantly.[1] |

| pKa in Glacial Acetic Acid | Data not readily available | Glacial Acetic Acid | Experimental determination is recommended. |

| pKa in Acetonitrile | Data not readily available | Acetonitrile | Experimental determination is recommended. |

| pKa in Dimethylformamide (DMF) | Data not readily available | Dimethylformamide | Experimental determination is recommended. |

| Visual Transition (in water) | Red (acidic) to Orange/Yellow (basic) | Water | The perceived color and transition will be solvent-dependent. |

| Transition Range (mV) | Data not readily available | Various Non-Aqueous Solvents | Must be determined potentiometrically for each solvent system. |

Experimental Protocols

The following protocols provide a framework for the use of this compound in the non-aqueous titration of a weak base.

This is a common titrant for the analysis of weak bases.[6][7]

Materials:

-

Perchloric acid (70-72%)

-

Glacial acetic acid (anhydrous)

-

Acetic anhydride (B1165640)

-

Potassium hydrogen phthalate (B1215562) (KHP), primary standard grade, dried at 120°C for 2 hours

-

Crystal violet indicator solution (0.5% w/v in glacial acetic acid)[2]

-

Volumetric flasks, burette, pipettes, conical flasks

Procedure for Preparation:

-

In a 1000 mL volumetric flask, cautiously add 8.5 mL of perchloric acid (70-72%) to approximately 500 mL of anhydrous glacial acetic acid while stirring continuously.[6][8]

-

To this mixture, add 25 mL of acetic anhydride.[6][7] The acetic anhydride is added to react with the water present in the perchloric acid and any traces in the glacial acetic acid, rendering the solution anhydrous.

-

Cool the solution to room temperature.

-

Dilute to the 1000 mL mark with anhydrous glacial acetic acid and mix thoroughly.

-

Allow the solution to stand for at least 24 hours to ensure the complete reaction of acetic anhydride with water.[6]

Procedure for Standardization:

-

Accurately weigh about 0.7 g of dried potassium hydrogen phthalate (KHP) and dissolve it in 50 mL of glacial acetic acid in a 250 mL conical flask.[6]

-

Add 2-3 drops of crystal violet indicator solution. The solution will appear violet.

-

Titrate with the prepared 0.1 N perchloric acid solution until the color changes from violet to a blue-green endpoint.[6]

-

Perform a blank titration using 50 mL of glacial acetic acid and the indicator, and subtract the blank volume from the sample titration volume.

-

Calculate the normality of the perchloric acid solution using the following formula: Normality (N) = (Weight of KHP in g) / (0.20423 g/meq * Volume of HClO₄ in mL)

Materials:

-

This compound sodium salt

-

Ethanol (95%) or another suitable non-aqueous solvent compatible with the titration system.

Procedure:

-

Prepare a 0.1% w/v solution by dissolving 0.1 g of this compound in 100 mL of the chosen solvent.

-

If solubility is an issue, gentle warming or sonication may be applied.

-

Store the solution in a well-stoppered bottle, protected from light.

This protocol provides a general procedure for the titration of a weak aromatic amine.

Materials:

-

Aniline (or other weak base)

-

Standardized 0.1 N perchloric acid in glacial acetic acid

-

Glacial acetic acid (as solvent)

-

This compound indicator solution

-

Burette, pipettes, conical flasks, magnetic stirrer

Procedure:

-

Accurately weigh an appropriate amount of the weak base (e.g., approximately 0.1 g of aniline) and dissolve it in 50 mL of glacial acetic acid in a 250 mL conical flask.

-

Add 2-3 drops of the this compound indicator solution. The initial color of the solution should be the basic color of the indicator in that solvent (likely yellow or orange).

-

Titrate the solution with the standardized 0.1 N perchloric acid, adding the titrant slowly while continuously stirring the solution.

-

Continue the titration until a sharp color change from the basic color to the acidic color (likely red) is observed. This is the endpoint.

-

Record the volume of the titrant consumed.

-

Perform a blank titration with 50 mL of glacial acetic acid and the indicator to correct for any impurities in the solvent.

-

Calculate the percentage purity of the analyte.

Mandatory Visualizations

The color change of this compound is a result of a change in its molecular structure upon protonation.

Caption: Chemical equilibrium of this compound indicator.

The following diagram illustrates the general workflow for performing a non-aqueous titration with a visual indicator.

Caption: General workflow for non-aqueous titration.

Validation and Best Practices

-

Indicator Validation: Due to the lack of specific data, it is crucial to validate the suitability of this compound for each specific non-aqueous system. This can be done by performing a parallel titration using a potentiometric method to determine the equivalence point and comparing it with the visual endpoint obtained with this compound.[1]

-

Solvent Purity: The presence of water can significantly affect the sharpness of the endpoint.[2] Therefore, it is essential to use anhydrous solvents and protect the titration setup from atmospheric moisture.

-

Temperature Control: Organic solvents have a higher coefficient of thermal expansion than water. Therefore, it is important to maintain a constant temperature during the titration or apply a temperature correction to the titrant volume.

-

Blank Determination: Always perform a blank titration to account for any acidic or basic impurities in the solvent or reagents.[1]

By following these guidelines and performing the necessary validation, this compound can be a cost-effective and useful indicator for non-aqueous titrations in various research, development, and quality control applications.

References

- 1. benchchem.com [benchchem.com]

- 2. copbela.org [copbela.org]

- 3. Notes on Types of Non-Aqueous Titration and their Significance [unacademy.com]

- 4. lcms.cz [lcms.cz]

- 5. info.gfschemicals.com [info.gfschemicals.com]

- 6. Preparation and Standardization of 0.1 N Perchloric acid | Pharmaguideline [pharmaguideline.com]

- 7. pharmaguddu.com [pharmaguddu.com]

- 8. brainly.in [brainly.in]

Application Notes and Protocols: Ethyl Orange as a Counterstain in Histological Studies